2-(4-piperidinyl)-Imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a fused bicyclic structure, which includes an imidazole ring and a pyridine ring, along with a piperidine substituent. Imidazo[1,2-a]pyridines are recognized for their significant pharmacological properties and are often explored in medicinal chemistry for their potential therapeutic applications.
Imidazo[1,2-a]pyridines are derived from the combination of imidazole and pyridine. They are classified as nitrogen-containing heterocycles, which are prominent in various biological activities. The specific compound 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine is particularly noted for its role in drug development due to its structural characteristics that influence biological interactions.
The synthesis of 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine can be achieved through several methods, primarily involving cyclization reactions. Recent advancements in synthetic techniques include:
The molecular structure of 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine consists of:
The molecular formula is , and its molecular weight is approximately 218.27 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallographic data if available.
The chemical reactivity of 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine allows it to participate in various reactions:
Research has indicated that these compounds exhibit significant versatility in chemical transformations due to their heterocyclic nature .
The mechanism of action for compounds like 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine often involves modulation of biological pathways through interaction with specific receptors. For instance:
The physical properties of 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents and reaction conditions. The compound's reactivity profile makes it suitable for various chemical modifications.
The applications of 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine span several fields:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system characterized by a fused bicyclic structure combining pyridine and imidazole rings. This core exhibits distinct electronic properties due to its electron-deficient nature and ability to engage in π-π stacking interactions, making it an ideal pharmacophore for kinase inhibition [3] [8]. The planar structure facilitates deep penetration into enzyme active sites, while the nitrogen atoms (N1 and N3) serve as critical hydrogen bond acceptors for hinge-region binding in kinases. This scaffold demonstrates remarkable structural versatility, allowing substitutions at C2, C3, C6, and C8 positions without compromising planarity, enabling fine-tuning of target affinity and physicochemical properties [7].
Table 1: Structural Advantages of Imidazo[1,2-a]pyridine Core
Property | Medicinal Chemistry Advantage | Observed Effect |
---|---|---|
Planar bicyclic system | Enhanced binding to flat enzyme active sites | Improved kinase inhibition potency [9] |
Electron-deficient ring | Strong π-π stacking with tyrosine residues | Increased selectivity for kinases with aromatic gatekeepers |
Multiple substitution sites | Diversification of pharmacological profiles | Tunable target specificity and ADMET properties [3] |
N1/N3 hydrogen bond acceptors | Mimics purine interactions in ATP-binding sites | Broad-spectrum kinase affinity [8] |
The crystallographic evidence reveals that imidazo[1,2-a]pyridine derivatives maintain coplanarity with attached aryl groups, enabling optimal interaction with protein targets. For example, in STAT3 inhibition, the scaffold's planarity allows deep penetration into the SH2 domain, where it disrupts phosphorylation-dependent dimerization [3]. This structural feature is conserved in 2-(4-piperidinyl) derivatives, where the piperidinyl group extends into solvent-exposed regions without distorting core planarity [7].
The 4-piperidinyl group serves as a critical pharmacophoric element when appended to the C2 position of imidazo[1,2-a]pyridine. This substituent introduces a basic nitrogen center (pKa ≈ 8-9) that exists predominantly in protonated form under physiological conditions, enhancing water solubility and enabling salt bridge formation with aspartate/glutamate residues in target proteins [1] [9]. The spatial orientation of the piperidine ring allows optimal vectoring into hydrophobic pockets, while the nitrogen participates in critical hydrogen bonding networks.
In cholinesterase inhibition, the protonated piperidinyl nitrogen mimics the quaternary ammonium group of acetylcholine, binding to the catalytic anionic site (CAS) of acetylcholinesterase (AChE) [5]. Molecular docking studies of imidazo[1,2-a]pyridine Mannich bases demonstrate that the piperidinyl-methyl group positions the nitrogen atom within 3.0 Å of Trp86 in human AChE, explaining the nanomolar potency observed in compounds like 9j (IC₅₀ = 57.75 nM) [5]. Additionally, the conformational flexibility of the piperidine ring enables adaptation to distinct binding pockets across target classes, from kinase ATP sites to GPCR allosteric pockets.
Table 2: Pharmacological Contributions of 4-Piperidinyl Group
Pharmacological Role | Molecular Mechanism | Biological Consequence |
---|---|---|
Solubility enhancement | Protonation at physiological pH | Improved bioavailability (>29% F in rodents) [10] |
Target engagement | Salt bridge formation with Asp/Glu residues | Enhanced kinase inhibition potency (IC₅₀ < 10 nM) [9] |
Selectivity modulation | Occupies solvent-exposed regions | >100-fold selectivity over cFMS/cKIT kinases [10] |
Metabolic resistance | Fluorination at C4 position of piperidine | Reduced Pgp efflux (efflux ratio < 2) [10] |
The strategic fusion of imidazo[1,2-a]pyridine with 4-piperidinyl creates a multifunctional pharmacophore capable of addressing complex disease pathways. In oncology, this hybrid scaffold simultaneously targets signal transduction pathways (kinase inhibition) and transcriptional regulation (STAT3 inhibition). Kinase inhibition occurs through ATP-competitive binding, where the imidazo[1,2-a]pyridine core occupies the adenine pocket while the 4-piperidinyl group extends toward the hydrophobic back pocket [9]. For example, compound 22e demonstrated IC₅₀ values of 3.9 nM against c-Met kinase and 45.0 nM in c-Met-addicted EBC-1 cell proliferation by disrupting HGF/c-Met signaling [9].
In Alzheimer's disease therapeutics, this scaffold addresses the cholinergic deficit through dual binding at both catalytic and peripheral anionic sites (CAS and PAS) of cholinesterases. The biphenyl-substituted derivative 2h inhibits AChE (IC₅₀ = 79 μM) by spanning the entire enzyme gorge, with the piperidinyl group anchored at CAS and the imidazo[1,2-a]pyridine core interacting with PAS [7]. This multi-site engagement differentiates it from classical inhibitors like donepezil.
The molecular hybridization approach merges the imidazo[1,2-a]pyridine's protein-binding proficiency with the piperidine's pharmacokinetic advantages. Fluorination at the C4 position of the piperidine ring significantly reduces P-glycoprotein-mediated efflux (efflux ratio from 8.5 to 1.2), directly improving CNS penetration and oral bioavailability (F = 29% in compound 28) [10]. This strategic modification addresses a key limitation in kinase inhibitor development while maintaining sub-nanomolar potency against PDGFRβ (IC₅₀ = 18 nM) [10].
Table 3: Disease-Targeting Applications of 2-(4-Piperidinyl)-Imidazo[1,2-a]pyridine Derivatives
Disease Area | Molecular Target | Compound Example | Biological Activity | Mechanistic Insight |
---|---|---|---|---|
Gastric Cancer | STAT3 SH2 domain | W1131 derivative | TGI = 75% in PDX models [3] | Blocks phosphorylation-dependent dimerization |
NSCLC | c-Met kinase | 22e | IC₅₀ = 3.9 nM (kinase); 45.0 nM (EBC-1 cells) [9] | Disrupts HGF/c-Met signaling axis |
Alzheimer's Disease | Acetylcholinesterase | 9j | IC₅₀ = 57.75 nM (AChE); 99.0 nM (BChE) [5] | Simultaneous CAS/PAS binding |
Fibrosis | PDGFRβ kinase | 11 | IC₅₀ = 18 nM (cellular) [10] | Inhibits pericyte-regulated neovascularization |
Circadian Disorders | Casein kinase 1δ/ε | Not disclosed | IC₅₀ < 100 nM [6] | Modulates PER protein phosphorylation |
The scaffold's polypharmacology potential is evidenced by its ability to inhibit structurally diverse targets:
This target versatility stems from the scaffold's exceptional capacity for molecular recognition diversity – the imidazo[1,2-a]pyridine core provides a rigid platform for conserved hydrogen bonding, while the piperidinyl group enables adaptive interactions with varying pocket architectures.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5